N-Acetyl-N'-nitrosotryptophan
Description
Structure
3D Structure
Properties
CAS No. |
53602-74-7 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)16(15-20)12(13(18)19)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
QGCFCYSWAISKFH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
Canonical SMILES |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)O)N=O |
Origin of Product |
United States |
Contextualizing N Nitrosated Indole Derivatives Within Modern Chemical Biology
N-nitrosated indole (B1671886) derivatives, a class of compounds characterized by the addition of a nitroso group (-N=O) to an indole ring, are of considerable interest in chemical biology. ontosight.ai The indole structure, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a common motif in biologically active molecules. ontosight.ai When nitrosated, these derivatives can exhibit a range of biological activities, from antioxidant and anti-inflammatory effects to potential cytotoxicity, depending on their specific structure. ontosight.ai
The study of these compounds is crucial for several reasons. They can serve as intermediates in the synthesis of other biologically active molecules and may act as direct effectors in biological pathways. ontosight.ai For instance, the nitrosation of indole-3-acetonitrile, a plant growth hormone, results in mutagenic N-1-nitroso derivatives. nih.gov Understanding the chemistry and biological implications of nitrosated indoles is vital for drug development and for assessing the potential risks associated with environmental and dietary exposure to these compounds. ontosight.ai
Significance of N Acetyl N Nitrosotryptophan As a Foundational Model Compound in Nitrosation Chemistry
N-Acetyl-N'-nitrosotryptophan serves as a critical model compound for investigating the nitrosation of the side chains of α-amino acids, a process relevant to the potential role of nitrosated peptides and proteins. nih.gov Its synthesis is readily achieved under mild conditions through the reaction of N-acetyltryptophan with nitrite (B80452). nih.gov
The study of its formation and decomposition provides valuable kinetic and mechanistic data. For example, the equilibrium constant for the formation of N-acetyl-N1-nitrosotryptophan has been determined to be 850 l mol–1 in aqueous solution at 25 °C. rsc.org Kinetic studies have revealed that the mechanisms of both its formation (nitrosation) and breakdown (denitrosation) are dependent on acidity. rsc.org At high acidities ([H+] > 0.1 M), the rate-limiting step for nitrosation is the proton transfer from the protonated N-nitroso species. rsc.org In the pH range of 1–4, a different mechanism is proposed, involving nitrosation at the C-3 position of the indole (B1671886) ring, followed by a rate-limiting internal migration of the nitroso group to the nitrogen atom. rsc.org
Furthermore, research has shown that various reactive nitrogen species (RNS) can lead to the formation of this compound. For instance, peroxynitrite generators, nitroxyl (B88944) donors, and nitric oxide donors can all produce the nitroso derivative of N-acetyl-L-tryptophan. nih.gov This highlights the compound's relevance in understanding the complex chemistry of RNS in biological systems.
Overview of Advanced Research Trajectories Pertaining to N Acetyl N Nitrosotryptophan Chemistry and Reactivity
Exploration of Endogenous and Simulated Biological Formation Contexts
Generation in Simulated Food Processing and Digestion Conditions
The formation of this compound has been studied in environments that mimic the processing and digestion of food, particularly cured meats. acs.orgacs.org In these simulations, N-acetyltryptophan is utilized as a representative model for secondary amines present in proteins. acs.org Such studies have been conducted under conditions simulating both meat processing and the various stages of gastric digestion, specifically at pH 5 (early gastric digestion) and pH 2.5 (final stage of gastric digestion). acs.org
The use of N-acetyltryptophan in these models is pertinent as tryptophan residues in proteins are susceptible to nitrosation, especially when the alpha-amino group is blocked, a common occurrence in proteins. acs.org These simulations demonstrate that the chemical reactions leading to the formation of this compound can be initiated during food processing and continue to develop during digestion. researchgate.net The presence of nitrite, a common additive in cured meats for preservation and color fixation, is a key factor in this process. acs.orgnih.gov The acidic environment of the stomach, in particular, provides a favorable site for the endogenous formation of N-nitrosamines from dietary precursors. acs.org
Pathways for In Vivo Formation and Metabolic Precursors
The in vivo formation of this compound is a plausible event, with N-acetyltryptophan serving as a key metabolic precursor. acs.orgnih.gov The primary site for this endogenous synthesis is considered to be the stomach, owing to its highly acidic environment which facilitates the nitrosation of secondary amines. researchgate.netpsu.edu
The necessary nitrosating agents can be formed from dietary precursors. nih.govnih.gov Dietary nitrate, found in green leafy vegetables and root vegetables, can be reduced to nitrite by bacteria in the oral cavity. mdpi.com This nitrite, along with nitrite ingested from sources like cured meats, can then react with secondary amines such as N-acetyltryptophan in the stomach to form N-nitroso compounds. researchgate.netnih.gov It is estimated that endogenous nitrosation accounts for a significant portion (45%-75%) of total human exposure to N-nitroso compounds. researchgate.net
Furthermore, reactive nitrogen species (RNS) generated within the body can also lead to the formation of this compound. nih.gov For example, peroxynitrite generators and nitric oxide donors have been shown to produce the nitroso derivative of N-acetyl-L-tryptophan. nih.gov The formation of N-nitroso compounds can also occur at sites of chronic infection or inflammation where nitric oxide synthase activity is elevated, leading to increased production of nitrosating agents. nih.gov
Acid-Catalyzed Denitrosation Processes and Kinetic Studies
The denitrosation of this compound in acidic environments has been the subject of detailed kinetic analysis. rsc.orgrsc.org In aqueous solutions, the reaction quantitatively yields N-acetyltryptophan and nitrous acid and is not significantly reversible under these conditions. rsc.org Kinetic studies reveal that the process is acid-catalyzed across a wide pH range, from pH 6 down to 1M sulfuric acid. rsc.org
The reaction exhibits first-order kinetics with respect to both the nitrosamine (B1359907) and the acid in sulfuric acid solutions. rsc.org A key finding is the existence of two distinct pathways for the acid-catalyzed reaction, dictated by the acidity of the medium. rsc.org
At higher acidities (pH < 1): The reaction is catalyzed by acid, but its rate is notably unaffected by the presence of various nucleophiles such as bromide, thiocyanate (B1210189), iodide, or thiourea. rsc.org The kinetic solvent isotope effect (kH₂O/kD₂O) is relatively small, measured at 1.1 to 1.3, suggesting that protonation of the nitrosamine is the rate-limiting step. rsc.orgrsc.org
At lower acidities (pH 4–7): The reaction is still acid-catalyzed but also shows significant catalysis by nucleophiles. rsc.orgrsc.org The efficiency of nucleophilic catalysis increases in the order of chloride < bromide < thiocyanate < azide (B81097) < iodide. rsc.org In this pH range, this compound's behavior is characteristic of a typical nitrosamine. rsc.org
The pH-rate profile clearly distinguishes between these two mechanisms. rsc.org The pathway dominant at lower pH (around 4-7) involves nucleophilic catalysis, whereas the pathway at higher acid concentrations (pH < 1) does not. rsc.org This dual reactivity pattern suggests that at higher acidities, the compound behaves more like a nitrosamide. rsc.org The proposed mechanisms involve different sites of protonation on the substrate, either at the oxygen atom or the C-3 position of the indole (B1671886) ring. rsc.orgrsc.org
| Condition | Catalyst | Effect on Rate | Proposed Behavior |
| High Acidity (pH < 1) | Acid (H⁺) | Rate increases with acid concentration. | Behaves like a nitrosamide. rsc.org |
| Nucleophiles (Br⁻, SCN⁻, I⁻) | No significant effect. rsc.org | ||
| Low Acidity (pH 4-7) | Acid (H⁺) | Acid-catalyzed. rsc.org | Behaves like a typical nitrosamine. rsc.org |
| Nucleophiles (Cl⁻, Br⁻, SCN⁻, N₃⁻, I⁻) | Catalysis observed, rate increases with nucleophile concentration. rsc.org |
Enzymatic and Reductive Biochemical Denitrosation Pathways
The enzyme xanthine (B1682287) oxidase (XO) can decompose this compound through two distinct pathways. nih.govgenscript.com In the presence of its substrate, such as hypoxanthine (B114508), XO produces both superoxide (B77818) (O₂⁻) and uric acid, which act as intermediates in the denitrosation of NANT. nih.govgenscript.com
The first pathway involves the superoxide anion, a known reactive oxygen species. nih.gov The second, and notable, pathway proceeds via the intermediacy of uric acid. nih.govgenscript.com The decomposition of NANT by uric acid leads to the generation of free nitric oxide (NO). nih.govgenscript.com Kinetic studies of this reaction show a zero-order dependence of the NANT decay rate with increasing concentrations of uric acid, with a rate constant (k₀) of approximately 6.0 x 10⁻⁴ s⁻¹. nih.govgenscript.com This contrasts with other nitroso compounds like S-nitrosoglutathione and nitrosyl-myoglobin, which remain stable in the presence of uric acid. nih.govgenscript.com This site-specificity suggests that the uric acid-mediated pathway could be used to differentiate between various nitrosated species in biological samples. nih.gov
The denitrosation of this compound by the biological thiol glutathione (B108866) (GSH) is a redox-based mechanism that is strictly dependent on the presence of molecular oxygen. nih.govresearchgate.netresearchgate.net In the absence of oxygen, the decomposition of NANT by GSH is inhibited. researchgate.netnih.gov
The proposed mechanism suggests that the reaction is driven by the formation of superoxide, which is generated from the oxidation of GSH to glutathione disulfide (GSSG). nih.govresearchgate.net This process facilitates the homolytic cleavage of the N-NO bond in NANT, yielding nitric oxide (NO) and a tryptophan aminyl radical. nih.govresearchgate.net The requirement for oxygen and the inhibition of the reaction by the enzyme superoxide dismutase (SOD) support this mechanism. nih.govresearchgate.net
Direct transnitrosation from NANT to GSH to form S-nitrosoglutathione (GSNO) is not the primary pathway under aerobic conditions. researchgate.netnih.gov This transnitrosation reaction is observed only under anaerobic (oxygen-free) conditions or in the presence of SOD, which prevents the superoxide-driven decomposition. nih.govresearchgate.netnih.gov The accessibility of the nitrosated tryptophan residue to redox-active molecules like GSH is a critical factor determining its stability. For instance, when nitrosated within a large protein like human serum albumin (at position Trp-214), the residue is insensitive to denitrosation by GSH, but this reactivity is restored in a smaller peptide fragment. nih.govresearchgate.net
| Decomposition Pathway | Key Reactants/Enzymes | Conditions | Primary Mechanism | Products |
| Xanthine Oxidase | Xanthine Oxidase, Hypoxanthine | Aerobic | Mediated by Superoxide and Uric Acid. nih.govgenscript.com | Nitric Oxide, N-acetyltryptophan. nih.gov |
| Glutathione (GSH) | Glutathione, Molecular Oxygen | Aerobic | Homolytic cleavage driven by superoxide from GSH oxidation. nih.govresearchgate.net | Nitric Oxide, Tryptophan aminyl radical. nih.govresearchgate.net |
Photochemical Decomposition Pathways
N-nitroso compounds, including N-nitroso derivatives of tryptophan, are known to be photolabile, meaning they are susceptible to decomposition upon exposure to light. rsc.orgpsu.edu The N'-nitrosamine bond in these molecules can be cleaved by light energy. psu.edu
While a detailed examination of the photochemical decomposition of this compound specifically is limited, a minor photochemical decomposition pathway has been identified for the compound at pH 6. rsc.org The general mechanism for photolytic decomposition of N-nitroso compounds involves the homolytic cleavage of the N-NO bond, which results in the formation of a radical species and the release of nitric oxide (NO). nih.govnih.gov This photosensitivity is a characteristic feature of the N-nitrosamine functionality. psu.edu
Release of Nitric Oxide (NO) from this compound and its Derivatives
A primary outcome of the various decomposition pathways of this compound is the release of nitric oxide (NO), a critical signaling molecule in biology. rsc.orgnih.govnih.gov
Enzymatic and Reductive Release: As detailed previously, the decomposition of NANT by xanthine oxidase (via the uric acid intermediate) and by glutathione under aerobic conditions results in the generation of free NO. nih.govnih.govresearchgate.net
Catecholamine-Induced Release: this compound and its derivatives can also release NO through a non-enzymatic reaction with catecholamines such as epinephrine (B1671497) and dopamine. rsc.orgnih.gov In this reaction, NANT is quantitatively converted back to N-acetyltryptophan, with NO identified as a volatile product. rsc.orgnih.gov The proposed mechanism involves the transfer of the nitroso group from NANT to an oxygen atom of the catecholamine, forming an intermediary aryl nitrite. rsc.orgnih.gov This intermediate can then decompose homolytically to release nitric oxide. rsc.orgnih.gov
The capacity of NANT to act as an NO donor has been demonstrated in cellular systems. It has been shown to be an effective precursor of NO in cell cultures, where it can induce the transcription factor hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular response to low oxygen. nih.gov This demonstrates that NANT can effectively release biologically active NO in a complex biological environment. nih.gov
Advanced Molecular Reactivity and Biological Interactions of N Acetyl N Nitrosotryptophan
Nitroso Group Transfer (Transnitrosation) to Critical Biomolecules
N-Acetyl-N'-nitrosotryptophan (NANT) is a reactive molecule capable of transferring its nitroso group to various biological nucleophiles, a process known as transnitrosation. This reactivity is central to its biological effects, enabling it to modify critical biomolecules and influence cellular signaling pathways.
Interactions and Adduct Formation with Nucleotides and Deoxynucleosides (e.g., 2'-deoxyguanosine)
N-nitrosoindoles, including NANT, can react with purine (B94841) nucleotides and 2'-deoxyguanosine (B1662781) at physiological pH. researchgate.net This interaction does not proceed through the common DNA alkylation pathway seen with many other N-nitroso compounds. Instead, the genotoxicity of N-nitrosoindoles is believed to stem from the direct transfer of the nitroso group to nucleophilic sites on the purine bases. researchgate.net
Studies investigating the reaction between N-nitrosoindoles and 2'-deoxyguanosine monophosphate (dGMP) or 2'-deoxyguanosine have identified three primary reaction pathways, all initiated by transnitrosation researchgate.netsemanticscholar.org:
Depurination: The transfer of the nitroso group to the N-7 atom of guanine (B1146940) or adenine, or the N-3 atom of adenine, creates a positive charge on the purine ring, destabilizing the N-glycosidic bond. Cleavage of this bond results in the release of the corresponding purine base. semanticscholar.org
Deamination: Transnitrosation to the exocyclic amino groups of purine bases leads to the formation of a purine diazonium ion. This unstable intermediate readily loses nitrogen, resulting in deaminated products such as hypoxanthine (B114508) and xanthine (B1682287). semanticscholar.org
Novel Adduct Formation: A significant pathway involving 2'-deoxyguanosine is the formation of the novel nucleotide 2'-deoxyoxanosine (B1217319) monophosphate and its corresponding depurination product, oxanine. researchgate.netsemanticscholar.org The mechanism is proposed to start with the transfer of the nitroso group to the N-2 position of the guanine base. semanticscholar.org
These reaction products are all potentially mutagenic, highlighting a distinct mechanism of genotoxicity for N-nitrosoindoles compared to alkylating N-nitroso compounds. researchgate.net
Table 1: Products from the Reaction of N-Nitrosoindoles with 2'-deoxyguanosine
| Reaction Pathway | Initial Site of Transnitrosation | Resulting Products | Potential Consequence |
|---|---|---|---|
| Depurination | N-7 of Guanine/Adenine, N-3 of Adenine | Purine Bases (Guanine, Adenine) | AP Site Formation |
| Deamination | Exocyclic Amino Groups | Hypoxanthine, Xanthine | Mispairing during DNA Replication |
| Novel Adduct Formation | N-2 of Guanine | 2'-deoxyoxanosine, Oxanine | Mutagenesis |
This table summarizes the outcomes of transnitrosation reactions between N-nitrosoindoles and the DNA component 2'-deoxyguanosine, based on findings from studies on their chemical interactions. researchgate.netsemanticscholar.org
Mechanisms of S-Nitrosothiol Formation via Transnitrosation
This compound can participate in the formation of S-nitrosothiols (SNOs), which are crucial carriers of nitric oxide (NO) bioactivity in vivo. nih.gov The transfer of a nitroso group from NANT to a thiol represents a significant, previously overlooked pathway for SNO generation. nih.gov This reaction occurs under hypoxic conditions and in non-aqueous solutions, which strongly indicates a direct transnitrosation mechanism rather than a process involving free NO. nih.gov
The process involves the regiospecific transfer of the nitroso moiety from the indole (B1671886) nitrogen of the NANT molecule to the sulfur atom of a thiol, such as cysteine or glutathione (B108866). nih.govnih.gov During this reaction, the indole moiety of the N-nitrosotryptophan derivative is fully restored. nih.gov The kinetics of this transnitrosation are comparable to the transfer of a nitroso group from one S-nitrosothiol to another thiol, suggesting its potential physiological relevance. nih.gov
Several mechanisms for S-nitrosothiol formation have been proposed, including researchgate.netnih.gov:
NO oxidation to N₂O₃ followed by reaction with thiolates.
Radical recombination of NO and thiyl radicals.
Transition metal-catalyzed pathways.
Transnitrosation , where an NO⁺ equivalent is transferred from one SNO to a free thiol.
The ability of NANT to directly transnitrosate thiols adds to this repertoire, presenting a pathway for generating SNOs that could be relevant in biological systems where N-nitrosated indole derivatives may be formed. nih.gov This N-nitrosotryptophan-dependent nitrosation of thiols could play a role in physiological processes and offers a potential avenue for the development of novel vasodilating drugs. nih.gov
Adduct Formation with Nucleic Acids (DNA) and Mutagenic Consequences
The interaction of this compound with DNA is a critical factor in its mutagenic activity. Unlike many carcinogenic N-nitrosamines that require metabolic activation to form alkylating agents, NANT appears to exert its genotoxicity primarily through direct chemical reactions with DNA bases. researchgate.netnih.gov
Elucidation of DNA Alkylation and Covalent Adduct Generation Mechanisms
The primary mechanism by which this compound is believed to damage DNA is through transnitrosation, as detailed in section 4.1.1. researchgate.net This involves the transfer of its nitroso group to nucleophilic centers on DNA bases, particularly purines, leading to the formation of unstable intermediates that result in depurination, deamination, and the creation of adducts like oxanine. semanticscholar.org This pathway contrasts with the mechanisms of many other N-nitroso compounds, which typically generate electrophilic diazonium or carbocation ions that subsequently alkylate DNA. mdpi.comnih.gov The formation of covalent adducts such as O⁶-methylguanine, N7-methylguanine, and N3-methyladenine is a hallmark of exposure to alkylating nitrosamines like N-nitrosodimethylamine (NDMA). mdpi.commdpi.com For NANT, the genotoxic lesion is not an alkyl group but rather the consequence of the nitroso group's transfer, which chemically modifies the base and can lead to mutations if not repaired. researchgate.netnih.gov
Analysis of Mutagenicity in Bacterial Test Systems and DNA Repair Involvement
This compound has demonstrated mutagenic properties in bacterial reverse mutation assays, commonly known as the Ames test. nih.gov Studies using various strains of Escherichia coli and Salmonella typhimurium have confirmed its ability to induce mutations. nih.gov
Key findings from these bacterial assays include:
NANT was mutagenic in several E. coli WP2 strains (WP2, WP2uvrA, WP2pKM101) and in S. typhimurium strain TA100, which are sensitive to base-pair substitution mutagens. nih.gov
The mutagenicity was observed without the need for metabolic activation by a rat liver S9 fraction, indicating that NANT is a direct-acting mutagen. In some cases, the addition of S9 reduced its mutagenic effect. nih.gov
The compound was not detectably mutagenic in E. coli WP2 lexA, suggesting that the mutagenic process involves the SOS response, an error-prone DNA repair system. nih.gov
The pattern of mutagenicity and cytotoxicity in different DNA repair-deficient bacterial strains suggests that NANT reacts with DNA to form adducts that can be removed by the nucleotide excision repair (NER) pathway (as indicated by activity in the uvrA strain). nih.gov The mutations are believed to arise when the cellular machinery attempts to replicate DNA containing these adducts, triggering an error-prone repair mechanism that results in base substitutions. nih.gov This involvement of DNA repair systems underscores the cell's attempt to mitigate the damage caused by NANT-induced adducts. nih.gov
Table 2: Mutagenicity of this compound in Bacterial Strains
| Bacterial Strain | Relevant Genotype | Mutagenic Activity | Inferred Mechanism |
|---|---|---|---|
| E. coli WP2 | Wild-type repair | Mutagenic | Direct-acting mutagen |
| E. coli WP2uvrA | Deficient in excision repair | Mutagenic | Forms excisable DNA adducts |
| E. coli WP2pKM101 | Enhanced error-prone repair | Mutagenic | Induces mutations via error-prone repair |
| E. coli WP2 lexA | Deficient in SOS response | Not mutagenic | Mutagenesis is dependent on the SOS repair system |
| S. typhimurium TA100 | Base-pair substitution detector | Mutagenic | Causes base-pair substitutions |
| S. typhimurium TA98 | Frameshift detector | Inactive | Does not cause frameshift mutations |
This table summarizes the mutagenic profile of this compound in various bacterial tester strains, providing insights into its mechanism of action and the involvement of cellular DNA repair pathways. nih.gov
Reactivity with Hydrogen Peroxide (H₂O₂) and Peroxynitrite (ONOO⁻) Generation
A novel chemical property of this compound is its ability to react with hydrogen peroxide (H₂O₂) to generate peroxynitrite (ONOO⁻), a potent and highly reactive biological oxidant. rsc.orgrsc.org This reaction demonstrates the capacity of NANT to engage in transnitrosation with H₂O₂. rsc.org
The formation of peroxynitrite from the NANT–H₂O₂ system has been demonstrated across a wide range of pH values, from acidic (pH 4) to strongly alkaline (pH 13). rsc.org At pH 13, the bimolecular reaction between NANT and H₂O₂ and the subsequent formation of peroxynitrite were unequivocally confirmed using ¹⁵N NMR spectrometry. rsc.orgrsc.org At neutral (7.4) and acidic (4.5) pH, the transient formation of peroxynitrite was proven by observing characteristic chemically induced dynamic nuclear polarization (CIDNP) signals. rsc.org
The mechanism of peroxynitrite generation is pH-dependent. At neutral and alkaline pH, the reaction is a direct bimolecular process between NANT and H₂O₂. However, in acidic solutions, the process is influenced by the acid-catalyzed denitrosation of NANT, which releases nitrite (B80452). This nitrite then participates in a Baeyer–Villiger type reaction with H₂O₂ to form peroxynitrite. rsc.org Consequently, the rate of peroxynitrite generation is higher at pH 4.5 than at pH 7.4. rsc.org
Despite this reactivity, the reaction between NANT and H₂O₂ is slow. rsc.orgrsc.org Under physiological conditions, it is expected that other reactions, such as hydrolysis, S-nitrosothiol formation with thiols, and nitric oxide release via reaction with ascorbate, would occur much faster. rsc.org Therefore, it is unlikely that endogenous N-nitrosotryptophan residues would act as a significant "carrier" for peroxynitrite in vivo. rsc.orgrsc.org Instead, they are more likely to function as nitric oxide donors. rsc.org
Comparative Reactivity Profiles with Other Amino Acid Residues in Peptides and Proteins
The reactivity of N-acetyl-L-tryptophan and its nitrosated form, this compound, is not isolated; it exists within the complex chemical landscape of peptides and proteins. Its interactions are significantly influenced by the presence of other reactive amino acid residues. The comparative reactivity is highly dependent on the specific reactive nitrogen species (RNS) involved, the local microenvironment, and the structural context of the polypeptide chain. Research has primarily focused on comparing its reactivity with that of cysteine and tyrosine residues, which are also primary targets for modification by RNS.
Reactivity Compared to Cysteine Residues
Cysteine and tryptophan residues often compete for reaction with RNS, and their relative reactivity is contingent on the specific nitrosating agent.
Reaction with Dinitrogen Trioxide (N₂O₃): Studies have demonstrated that protein-bound tryptophan is nitrosated by N₂O₃ at a rate that is 63% faster than that of cysteine. nih.gov This suggests a higher affinity of the tryptophan indole ring for this particular nitrosating species compared to the cysteine thiol group.
Reaction with Nitroxyl (B88944) (HNO): In contrast, when reacting with nitroxyl (HNO), generated from donors like Angeli's salt, cysteine is the more reactive residue. Research indicates that for efficient formation of N-nitrosotryptophan (TrpNO) in the presence of cysteine, an excess of HNO is required. researchgate.net This highlights that tryptophan residues are significantly less reactive toward HNO than cysteine residues. researchgate.net The reaction of HNO with tryptophan is estimated to be approximately one to two orders of magnitude slower than the corresponding reaction with cysteine. doi.org
Transnitrosation Activity: this compound can act as a donor in transnitrosation reactions, effectively transferring its nitroso group to other molecules. It has been found to efficiently transnitrosate glutathione, a tripeptide containing a cysteine residue. nih.gov Furthermore, the denitrosation of HNO-derived N-acetyl-N-nitrosotryptophan can be initiated by L-cysteine. doi.org
Table 1: Comparative Reactivity of Tryptophan vs. Cysteine with Select Reactive Nitrogen Species (RNS)
| Reactive Nitrogen Species (RNS) | More Reactive Residue | Observation | Source(s) |
| Dinitrogen Trioxide (N₂O₃) | Tryptophan | Protein-bound tryptophan nitrosated 63% faster than cysteine. | nih.gov |
| Nitroxyl (HNO) | Cysteine | Reaction with tryptophan is 1-2 orders of magnitude slower than with cysteine. | researchgate.netdoi.org |
Reactivity Compared to Tyrosine Residues
Tyrosine is another key target for RNS, particularly for nitration reactions that result in the formation of 3-nitrotyrosine.
Nitration by Peroxynitrite and Other RNS: When bovine serum albumin was treated with various reactive nitrogen species, the levels of resulting 6-nitro-L-tryptophan and 3-nitro-L-tyrosine were found to be similar. nih.gov This suggests a comparable susceptibility of tryptophan and tyrosine residues to nitration within a protein context under these specific experimental conditions. nih.gov
Mechanistic Differences with Peroxynitrite: While both residues are targets of peroxynitrite, their mechanisms of interaction differ. Tryptophan, along with cysteine and methionine, can react directly with the peroxynitrite molecule (ONOO⁻). nih.gov In contrast, tyrosine does not typically react directly with peroxynitrite. nih.govmdpi.com Its modification occurs via secondary radicals, such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂), which are formed during the decomposition of peroxynitrous acid (ONOOH). nih.govmdpi.com
Table 2: Comparative Reactivity of Tryptophan vs. Tyrosine with Peroxynitrite (ONOO⁻)
| Feature | Tryptophan | Tyrosine | Source(s) |
| Reaction Mechanism | Reacts directly with peroxynitrite. | Modified by secondary radicals (•OH, •NO₂) from peroxynitrite decomposition. | nih.govmdpi.com |
| Nitration in Proteins | Forms products like 6-nitro-L-tryptophan. | Forms 3-nitro-L-tyrosine. | nih.gov |
| Relative Yield in BSA | Levels of 6-nitro-L-tryptophan were similar to 3-nitro-L-tyrosine. | Levels of 3-nitro-L-tyrosine were similar to 6-nitro-L-tryptophan. | nih.gov |
Reactivity Compared to Other Residues
While cysteine and tyrosine are the most studied comparators, other amino acids also exhibit reactivity towards RNS. Methionine, for example, is grouped with cysteine and tryptophan as one of the amino acids that can react directly with peroxynitrite. nih.gov Other residues like phenylalanine and histidine are generally less reactive and are modified through secondary radical species, similar to tyrosine. nih.gov
Sophisticated Analytical and Methodological Approaches for N Acetyl N Nitrosotryptophan Research
Advanced Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the analysis of N-Acetyl-N'-nitrosotryptophan, offering non-destructive methods for both structural elucidation and the monitoring of chemical transformations. Techniques such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this field.
UV-Visible spectroscopy serves as a straightforward and effective method for the detection and quantification of this compound. The presence of the N-nitroso group attached to the tryptophan indole (B1671886) ring gives rise to a characteristic absorption spectrum that distinguishes it from its parent compound, N-acetyltryptophan.
Research has identified distinct absorption maxima for N-nitrosotryptophan derivatives which are utilized for their identification. rsc.org For this compound (NANT), a key spectrophotometric parameter is its molar extinction coefficient at a specific wavelength. researchgate.net This value is crucial for applying the Beer-Lambert law to determine the concentration of the compound in solution. Based on spectrophotometric results, the molar extinction coefficient for NANT has been determined, providing a basis for its quantification in various experimental settings. researchgate.net
| Parameter | Value | Wavelength | Reference |
| Molar Extinction Coefficient (ε) | 6100 M⁻¹ cm⁻¹ | 335 nm | researchgate.net |
This table outlines the specific molar extinction coefficient for this compound at its characteristic absorption wavelength, a critical parameter for its quantification via UV-Visible spectroscopy.
Beyond simple detection, UV-Visible spectroscopy is a powerful tool for kinetic monitoring. The stability of this compound and its reactions, such as decomposition or transnitrosation, can be followed in real-time by tracking the change in absorbance at its characteristic wavelength. For instance, the reaction of NANT in the presence of glutathione (B108866) has been monitored by observing the decrease in its concentration over time, which is directly correlated with the decrease in absorbance at 335 nm. researchgate.net This allows for the determination of reaction rates and the investigation of factors influencing the compound's stability and reactivity. researchgate.netthermofisher.com Differential UV-Vis spectroscopy has also been employed to indicate the nitrosation of non-cysteine residues in proteins, highlighting the utility of this technique in complex biological matrices. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, and it is particularly insightful for studying this compound. While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, ¹⁵N NMR is uniquely suited to probe the chemical environment of the nitrogen atoms within the molecule. core.ac.ukresearchgate.net
The application of ¹⁵N NMR has been crucial in confirming the precise location of the nitroso group on the indole nitrogen of the tryptophan moiety. researchgate.net Furthermore, this technique has provided definitive evidence for the existence of geometric isomers in N-nitrosotryptophan derivatives. Due to the restricted rotation around the N-N=O bond, this compound exists as a mixture of Z- and E-conformers. researchgate.net ¹⁵N NMR spectrometry has been successfully used to prove and quantify the relative abundance of these two isomers. researchgate.net
| Isomer | Relative Abundance | Analytical Technique | Reference |
| E-conformer | ~65% | ¹⁵N NMR Spectrometry | researchgate.net |
| Z-conformer | ~35% | ¹⁵N NMR Spectrometry | researchgate.net |
This table presents the relative abundance of the Z- and E-conformers of this compound as determined by ¹⁵N NMR, illustrating the technique's power in revealing detailed structural features.
To enhance the sensitivity of these measurements, studies often utilize ¹⁵N-labeled precursors, such as reacting N-acetyltryptophan with Na¹⁵NO₂. researchgate.net The resulting ¹⁵N-labeled this compound yields significantly enhanced signals in the ¹⁵N NMR spectrum, facilitating unambiguous structural assignment and mechanistic studies. researchgate.net Advanced NMR experiments, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can further establish connectivity between the nitrogen atoms and other parts of the molecule, solidifying the structural assignment. core.ac.uk
High-Resolution Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction products or biological samples, and for its precise quantification.
The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with Diode-Array Detection (DAD) and tandem Mass Spectrometry (MSn) represents a powerful and versatile analytical platform for the study of this compound. rsc.orgaurigeneservices.com This hyphenated technique provides separation, optical detection, and structural confirmation in a single analysis.
The role of each component in this setup is distinct and complementary:
UHPLC: Provides rapid and high-resolution separation of this compound from its precursors (e.g., N-acetyltryptophan), degradation products, and other reaction components. mdpi.com The high efficiency of UHPLC columns allows for excellent separation, which is critical for accurate quantification.
Diode-Array Detection (DAD): As the separated components elute from the UHPLC column, the DAD detector acquires their full UV-Visible absorption spectrum. This allows for compound identification based on its characteristic spectrum (with a maximum around 335 nm) and quantification by measuring the peak area at this wavelength. researchgate.net
Mass Spectrometry (MSn): Following DAD, the eluent is introduced into the mass spectrometer, which provides definitive structural confirmation. Electrospray ionization (ESI) is a common mode used for such analyses. aurigeneservices.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's elemental composition. Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn), where the molecular ion is fragmented and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint, confirming the identity of this compound and helping to identify unknown products. nih.govresearchgate.net This combined approach has been successfully used to demonstrate that the nitroso group is attached to the indole nitrogen of tryptophan in related model peptides. nih.gov
| Technique | Function in Analysis of this compound |
| UHPLC | High-resolution separation from precursors and byproducts. |
| DAD | On-line acquisition of UV-Vis spectra for identification and quantification. |
| MSn | Confirmation of molecular weight and structural elucidation via fragmentation patterns. |
This table summarizes the specific roles of the components in a UHPLC-DAD-MSn system for the comprehensive analysis of this compound.
Chemiluminescence Assays for Specific Detection of Nitrosated Tryptophan Residues
Chemiluminescence-based assays offer exceptional sensitivity for the detection of compounds capable of generating nitric oxide (NO). These methods are particularly useful for detecting this compound, often through the measurement of NO released from the molecule. nih.gov
The most common approach is ozone-based chemiluminescence. nih.gov This technique relies on the principle that the N-NO bond in this compound can be cleaved, either through photolysis (light-induced cleavage) or chemical reaction, to release NO gas. nih.gov The released NO is then reacted with ozone (O₃) in a reaction chamber. This reaction produces nitrogen dioxide in an electronically excited state (NO₂). As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of NO present, and therefore to the amount of the nitrosated precursor in the original sample. nih.gov
| Step | Description |
| 1. NO Release | The N–NO bond of this compound is cleaved (e.g., by photolysis) to release nitric oxide (NO). |
| 2. Reaction with Ozone | The released NO gas is mixed with ozone (O₃). |
| 3. Chemiluminescence | The reaction produces excited nitrogen dioxide (NO₂*), which emits light as it decays to its ground state. |
| 4. Detection | The emitted light is measured by a photomultiplier tube, providing a signal proportional to the original concentration of the nitrosated compound. |
This table outlines the principle of the ozone-based chemiluminescence assay for the detection of this compound via the measurement of released nitric oxide.
This method is highly specific for the N-nitroso functional group and is extremely sensitive, allowing for the detection of very low concentrations of nitrosated tryptophan residues. Photolysis-chemiluminescence analysis has been successfully applied to study the nitrosation of tryptophan-containing dipeptides, demonstrating its effectiveness for this class of compounds. nih.gov
Theoretical and Computational Chemistry in the Study of N Acetyl N Nitrosotryptophan
Application of Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations allow for the investigation of electronic structure, molecular geometries, and the potential energy surfaces of chemical reactions. These calculations are fundamental to elucidating the complex mechanisms involved in the formation, decomposition, and reactions of NANT.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been effectively applied to study the molecular characteristics of N-acetyl-N'-nitrosotryptophan.
One notable application of DFT has been in the interpretation of infrared multiple photon dissociation (IRMPD) spectroscopy of the gaseous anion of NANT. DFT calculations were crucial in analyzing the experimental spectra to determine the most stable conformations of the molecule. researchgate.net The calculations revealed that the most stable isomers feature the carboxylic group interacting with both the amide and benzene (B151609) ring hydrogens. The orientation of the N-nitrosotryptophan (NNO) group was found to exist in two primary configurations: a syn form, which represents the global minimum energy structure, and an anti form, which is slightly higher in energy. researchgate.net
The energy difference between these two stable conformers is minimal, indicating that both can coexist under certain conditions. This conformational flexibility is a key aspect of the molecule's chemical behavior.
Table 1: Relative Energies of this compound Anion Conformers Calculated by DFT
| Conformer | Configuration of NNO Group | Relative Energy (kJ/mol) | Key Structural Feature |
| 1ds | syn | 0.0 (Global Minimum) | Carboxylic group interacts with amide and benzene ring hydrogens. researchgate.net |
| 2da | anti | 2.7 | Side chain is oriented gauche with respect to the indole (B1671886) plane. researchgate.net |
While specific DFT studies elucidating the complete reaction mechanism of NANT formation or decomposition are not extensively detailed in the literature, the methodology is well-suited for such tasks. DFT is routinely used to map potential energy surfaces, locate transition state structures, and calculate activation energy barriers, thereby providing a step-by-step description of reaction pathways. nih.gov
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. High-level composite methods, such as the Complete Basis Set (CBS) methods like CBS-QB3, are designed to achieve high accuracy in thermodynamic and kinetic predictions. semanticscholar.org
The CBS-QB3 method, for instance, involves a series of calculations at different levels of theory and with different basis sets to extrapolate to a result that approaches the exact solution. semanticscholar.org This approach is particularly valuable for obtaining accurate data on:
Enthalpies of formation
Atomization energies
Reaction barrier heights
Reaction rate constants
While direct applications of the CBS-QB3 level of theory to this compound are not prominent in existing research, this method is a powerful tool for such investigations. For complex organic reactions, CBS-QB3 can be used to construct a detailed potential energy surface and employ methodologies like the RRKM-based master equation (RRKM-ME) to calculate temperature- and pressure-dependent rate constants. semanticscholar.org Such calculations would be invaluable for predicting the kinetic behavior of NANT under various conditions, including its role as a nitric oxide donor in biological systems.
Computational Prediction of Reactivity, Stability, and Thermodynamic Feasibility of this compound and its Intermediates
Computational methods are pivotal in predicting the stability and reactivity of molecules like NANT and its transient intermediates. Experimental studies have shown that under physiological conditions, 1-nitroso-N-acetyl-L-tryptophan is relatively unstable, decomposing with a half-life of approximately 1.5 hours. nih.gov
Computational studies provide a theoretical basis for understanding this stability. As established by DFT calculations, the molecule exists in at least two stable conformations (syn and anti) with only a small energy difference between them (2.7 kJ/mol). researchgate.net This low energy barrier suggests that the molecule can easily interconvert between these forms, which may influence its reactivity and decomposition pathways.
Furthermore, quantum chemical descriptors derived from DFT calculations can be used to predict reactivity. These descriptors, while not specifically calculated for NANT in the available literature, are commonly used for related molecules to provide insights into their chemical behavior. mdpi.com
Table 2: Key Quantum Chemical Descriptors for Reactivity Prediction
| Descriptor | Symbol | Information Provided |
| Electronegativity | χ | The power of an atom or molecule to attract electrons. mdpi.com |
| Chemical Hardness | η | A measure of resistance to charge transfer, indicating stability and reactivity. mdpi.com |
| Chemical Softness | σ | The inverse of hardness (σ = 1/η), which predicts the reactivity of a molecule. mdpi.com |
| Electrophilicity Index | ω | Indicates the predisposition of a molecule to accept electrons. mdpi.com |
Table 3: Stability and Energy Data for this compound
| Parameter | Value | Method | Significance |
| Half-life | ~1.5 hours | Experimental (Physiological Conditions) | Indicates limited stability in biological environments. nih.gov |
| Energy Difference (syn vs. anti) | 2.7 kJ/mol | Computational (DFT) | Shows conformational flexibility and the co-existence of multiple isomers. researchgate.net |
Molecular Modeling of Interactions with Biological Macromolecules and Active Sites
This compound is known to function as a nitric oxide (NO) donor and has been identified as an effective inhibitor of the enzyme prolyl hydroxylase 2 (PHD2). Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how NANT interacts with the active site of enzymes like PHD2.
While specific molecular docking studies featuring NANT with PHD2 are not widely published, extensive computational research on other PHD2 inhibitors provides a clear picture of the enzyme's active site and the key interactions necessary for binding. nih.govnih.gov The PHD2 active site is well-characterized and contains a ferrous iron (Fe²⁺) ion coordinated by several key amino acid residues. nih.gov Substrates and inhibitors bind within this pocket, interacting with the iron center and surrounding residues.
MD simulations on PHD2 complexes have revealed that specific residues are critical for substrate recognition and binding. These simulations provide a dynamic view of the protein-ligand complex, allowing for the calculation of binding free energies and the identification of stable interactions. nih.govnih.gov
Table 4: Key Residues in the PHD2 Active Site for Ligand Interaction
| Residue | Location/Role in Binding | Source of Identification |
| His313, Asp315, His374 | Coordinate the catalytic Fe(II) ion. | Molecular Dynamics Simulations nih.gov |
| Tyr310 | Forms hydrogen bonds with the ligand's carboxylate group. | Molecular Dynamics Simulations nih.govresearchgate.net |
| Arg383 | Forms a salt bridge with the ligand's carboxylate group. | Molecular Dynamics Simulations nih.govresearchgate.net |
| β2β3-loop (residues 237–254) | A disordered region involved in the binding process. | Molecular Dynamics Simulations nih.gov |
A molecular modeling study of NANT within the PHD2 active site would likely show the N-nitroso group or other functionalities interacting with the Fe(II) ion and the side chains of these key residues. Such a study would elucidate the structural basis for its inhibitory activity and could guide the design of more potent inhibitors for therapeutic applications.
Q & A
Q. How can NANT be synthesized under physiological conditions for in vitro studies?
NANT is synthesized via nitrosation of N-acetyltryptophan derivatives using N₂O₃, generated from nitric oxide (NO) donors or NO/O₂ systems at pH 7.4. Key steps include:
- Using NO donors (e.g., S-nitrosothiols) or saturating solutions with NO gas in the presence of oxygen.
- Monitoring reaction progress via UV-visible spectroscopy (absorbance at 340–360 nm) and confirming regioselective N-nitrosation at the indole nitrogen using ¹⁵N NMR .
- Validating product purity via HPLC coupled with mass spectrometry.
Q. What analytical methods are suitable for detecting and quantifying NANT in biological matrices?
- UV-Vis spectroscopy : NANT exhibits a characteristic absorbance peak at ~340 nm due to the N-nitroso group .
- ¹⁵N NMR : Confirms regioselective nitrosation at the indole nitrogen (δ ≈ 380 ppm for ¹⁵NO) .
- Fluorometric assays : Use aminophenylfluorescein (APF) or 4,5-diaminofluorescein (DAF-2) at pH 11 to detect NANT via transnitrosation, achieving a detection limit of ~25 nM .
Q. How does pH influence the stability of NANT during storage and experimentation?
NANT undergoes acid-catalyzed denitrosation (k ≈ 10⁻³–10⁻⁴ s⁻¹):
- Below pH 4 : First-order decay dominated by H⁺-catalyzed cleavage of the N–NO bond, yielding N-acetyltryptophan and nitrous acid .
- pH 6–7 : Nucleophilic catalysis (e.g., by Cl⁻ or SCN⁻) accelerates denitrosation via intermediate formation of a nitrosyl cation (NO⁺) .
- Storage recommendation : Stabilize NANT in neutral or alkaline buffers (pH >8) at –20°C to minimize degradation .
Q. What bacterial models are used to assess the mutagenicity of NANT?
NANT exhibits direct mutagenicity in E. coli WP2 strains (e.g., WP2uvrA, WP2pKM101) without metabolic activation. Key protocols include:
- Dose-response assays in tryptophan-deficient media to select for reverse mutations (trp⁻ → trp⁺).
- Comparison with methyl ester derivatives (lower mutagenicity) to study structure-activity relationships.
- Exclusion of S9 liver homogenate, as NANT does not require metabolic activation .
Advanced Research Questions
Q. What mechanisms govern the denitrosation of NANT under varying acidities?
Denitrosation occurs via two pH-dependent pathways:
- High acidity (pH <1) : Rate-limiting protonation of the nitrosamine nitrogen, followed by heterolytic N–NO bond cleavage (k ∝ [H⁺]) .
- pH 2–6 : Nucleophilic catalysis (e.g., SCN⁻, I⁻) attacks the nitrosyl group, forming a nitrosyl intermediate (NO⁺) that hydrolyzes to nitrite .
- Kinetic isotope effects (kH₂O/kD₂O ≈ 1.1–1.3) and insensitivity to radical scavengers confirm non-radical pathways .
Q. How does NANT participate in transnitrosation reactions with biological thiols?
NANT transfers its nitroso group to thiols (e.g., glutathione) via a pH-dependent mechanism:
Q. Can NANT act as a peroxynitrite (ONOO⁻) precursor in biological systems?
NANT reacts with H₂O₂ to generate peroxynitrite under specific conditions:
- At pH 13 : Bimolecular reaction confirmed by ¹⁵N NMR (δ ≈ 240 ppm for ONOO⁻) .
- pH 4–7 : CIDNP studies detect nitrogen dioxide (•NO₂) and tyrosyl radicals, suggesting peroxynitrite decomposition into reactive intermediates .
- Biological relevance is limited due to slow reaction kinetics (k ≈ 10⁻⁴ M⁻¹s⁻¹) in neutral conditions .
Q. How does N-nitrosation of tryptophan residues alter protein function?
Nitrosated tryptophan in proteins (e.g., serum albumin) mimics S-nitrosothiol activity:
- Induces vasodilation and platelet inhibition (EC₅₀ ≈ 1–3 µM) via transnitrosation to membrane-associated thiols .
- Confirmed using modified Saville assays and bioactivity comparisons with nitrosated cysteine residues .
Q. How can researchers distinguish between N- and C-nitrosation in tryptophan derivatives?
Q. What methodological optimizations improve detection limits for NANT in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
